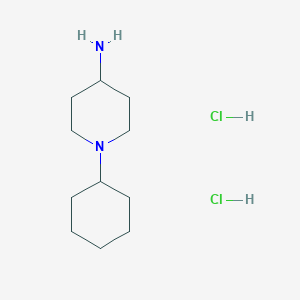

1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE

Description

1-Cyclohexylpiperidin-4-amine dihydrochloride is a bicyclic organic compound comprising a piperidine ring substituted with a cyclohexyl group at the 1-position and an amine group at the 4-position, stabilized as a dihydrochloride salt.

Properties

IUPAC Name |

1-cyclohexylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;/h10-11H,1-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOISHUVLRSUMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE typically involves the reaction of cyclohexylamine with piperidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and safety. The final product is often subjected to purification processes such as recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed:

Oxidation: Formation of cyclohexylpiperidinone derivatives.

Reduction: Formation of cyclohexylpiperidine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Cyclohexylpiperidin-4-amine dihydrochloride has been investigated for its potential therapeutic effects, particularly in treating neuropsychiatric disorders. Research indicates that it exhibits high affinity for dopamine receptors, notably the D3 receptor, which is associated with schizophrenia treatment. Key findings include:

- Anti-Schizophrenia Effects : Studies have shown that this compound can mitigate symptoms in animal models of schizophrenia, demonstrating low acute toxicity and high safety profiles .

- Mechanism of Action : The compound modulates receptor activity without causing sedation or hyperprolactinemia, which are common side effects of traditional antipsychotics .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its applications include:

- Intermediate in Drug Development : It is used as a precursor for synthesizing various pharmaceuticals and biologically active compounds .

- Reagent in Organic Reactions : The compound can undergo nucleophilic substitutions and reductions, making it valuable in the development of new chemical entities .

Case Study 1: Neuropsychiatric Applications

A study published in a patent application highlighted the efficacy of this compound in treating schizophrenia. The research demonstrated that the compound significantly reduced symptoms in both apomorphine and MK-801 models, indicating its potential as an antipsychotic agent with fewer side effects compared to existing treatments .

Case Study 2: Synthesis of Novel Compounds

In another research initiative, scientists utilized this compound as a precursor to develop new classes of compounds aimed at treating anxiety and depression. The derivatives synthesized showed promising biological activity, suggesting that modifications to the piperidine structure can enhance therapeutic effects while maintaining safety .

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYLPIPERIDIN-4-AMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on 1-cyclohexylpiperidin-4-amine dihydrochloride or its analogs. However, inferences can be drawn from related compounds and research methodologies:

Structural and Functional Analogues

Piperidine Derivatives :

Piperidine is a six-membered heterocyclic amine frequently used in drug synthesis. Compared to 1-cyclohexylpiperidin-4-amine, simpler piperidine derivatives (e.g., piperidine hydrochloride) lack the cyclohexyl substituent, resulting in reduced lipophilicity and altered pharmacokinetic profiles .

Cyclohexylamine Derivatives :

Compounds like cyclohexylamine hydrochloride share the cyclohexyl group but lack the piperidine ring. These are often used in polymer synthesis or as corrosion inhibitors, highlighting how structural modifications (e.g., ring systems) dictate functional roles .

Phenolic Compounds: While unrelated structurally, phenolic compounds (e.g., those in熏汁) demonstrate how substituents like hydroxyl groups influence chemical reactivity and biological activity, contrasting with the amine and chloride functionalities in the target compound .

Key Comparative Metrics

| Property | This compound | Piperidine Hydrochloride | Cyclohexylamine Hydrochloride |

|---|---|---|---|

| Molecular Weight | Not provided | 121.6 g/mol | 155.6 g/mol |

| Lipophilicity (LogP) | High (cyclohexyl group) | Low | Moderate |

| Applications | Hypothesized: CNS drug intermediates | Catalysis, solvents | Polymer synthesis |

Note: Data above are generalized examples; specific values for the target compound are absent in the evidence.

Research Methodologies

The evidence emphasizes tools like ResearchGate and structured research proposals for sourcing comparative data. For instance, platforms like ResearchGate host studies on piperidine-based neuroactive compounds, which could indirectly inform comparisons with the target molecule. Similarly, phenolic compound research underscores the importance of functional groups in determining chemical behavior—a principle applicable to analyzing 1-cyclohexylpiperidin-4-amine’s reactivity.

Limitations and Recommendations

To address this gap:

- Consult specialized databases (e.g., SciFinder, Reaxys) for physicochemical and pharmacological data.

- Use platforms like ResearchGate to identify recent studies on piperidine/cyclohexylamine hybrids.

- Investigate structure-activity relationships (SAR) from analogous compounds to predict the target molecule’s behavior.

Biological Activity

1-Cyclohexylpiperidin-4-amine dihydrochloride (C11H24Cl2N) is a chemical compound that has garnered attention for its significant biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores its synthesis, mechanism of action, biological activity, and applications in various fields.

The synthesis of this compound typically involves the reaction of cyclohexylamine with piperidine in the presence of hydrochloric acid to form the dihydrochloride salt. This process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity. The compound is characterized by a molecular weight of approximately 269.25 g/mol and appears as a white crystalline solid soluble in water, facilitating its use in biological assays.

The mechanism of action of this compound involves its interaction with specific molecular targets such as neurotransmitter receptors. It acts as a modulator of serotonergic receptors, influencing serotonin signaling pathways, which are crucial in the treatment of psychiatric disorders like depression and anxiety. Additionally, it has been noted for its role as a muscarinic antagonist, suggesting further implications in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Serotonergic Modulation : The compound has been studied for its potential therapeutic effects on conditions such as depression and anxiety by modulating serotonin levels.

- Receptor Binding : It serves as a ligand for various receptors, affecting cellular signaling and function .

- Phosphopeptide Enrichment : In proteomics research, it acts as a weak cation exchange reagent, selectively binding to phosphopeptides for subsequent analysis through mass spectrometry.

Neuropharmacological Research

A study investigating the effects of this compound on serotonin receptors demonstrated that it could enhance serotonin signaling in vitro. This finding supports its potential use as an antidepressant agent. The study utilized receptor binding assays and functional assays to elucidate its effects on serotonin receptor activity, showing significant modulation at various concentrations .

Applications in Drug Development

In medicinal chemistry, this compound is explored as a precursor for developing drugs targeting serotonergic systems. Its unique properties make it valuable in synthesizing more complex molecules aimed at treating neuropsychiatric disorders .

Comparative Analysis

The following table summarizes the unique features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C11H24Cl2N | Dihydrochloride salt enhances solubility | Modulates serotonergic receptors |

| N-Methylpiperidin-4-amine dihydrochloride | C7H16Cl2N | Lacks cyclohexyl group | Less effective on serotonergic pathways |

| N-Ethylpiperidin-4-amine dihydrochloride | C8H18Cl2N | Ethyl substitution alters pharmacological profile | Variable receptor affinity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-cyclohexylpiperidin-4-amine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of cyclohexanone with piperidin-4-amine, followed by hydrochlorination. Key steps include:

- Reaction Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of ketone to amine) and temperature (e.g., 60–80°C) to minimize side products.

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity.

- Characterization : Confirm structure via H/C NMR, FT-IR (amine N-H stretch ~3300 cm), and elemental analysis .

Q. How can researchers validate the structural integrity of this compound in solution-phase studies?

- Methodological Answer : Employ spectroscopic techniques:

- pH-Dependent Stability : Monitor protonation states via H NMR in DO at varying pH levels (2–10).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 211.2 for the free base).

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation (e.g., decomposition above 200°C) .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the biological interactions of this compound with neuronal receptors?

- Methodological Answer : Use a mixed-methods approach:

- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-labeled ligands for σ-1 or NMDA receptors) with dose-response curves (IC calculations).

- Molecular Dynamics Simulations : Dock the compound into receptor homology models (e.g., using AutoDock Vina) to predict binding modes.

- Control Groups : Include positive controls (e.g., haloperidol for σ-1) and vehicle-treated samples to isolate compound-specific effects .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Address variability via systematic solubility profiling:

- Solvent Screening : Test solubility in polar (water, DMSO) and nonpolar (hexane, ethyl acetate) solvents at 25°C and 37°C.

- Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent polarity.

- Replicate Studies : Perform triplicate measurements with standardized protocols (e.g., shake-flask method) to reduce batch-to-batch variability .

Q. What theoretical frameworks are suitable for studying the compound’s role in modulating ion channel function?

- Methodological Answer : Integrate ligand-based and structure-activity relationship (SAR) models:

- Ligand Efficiency Metrics : Calculate ligand lipophilicity (logP) and polar surface area (PSA) to predict membrane permeability.

- Free-Wilson Analysis : Quantify substituent contributions (e.g., cyclohexyl vs. aryl groups) to receptor affinity.

- Hypothesis-Driven Testing : Link findings to established theories (e.g., allosteric modulation of voltage-gated channels) .

Methodological and Design Considerations

Q. How should researchers select between experimental and computational approaches for studying this compound’s reactivity?

- Answer : Base the choice on the research objective:

- Synthetic Pathway Exploration : Use DFT calculations (e.g., Gaussian 09) to predict reaction intermediates.

- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to monitor real-time reaction rates.

- Hybrid Designs : Validate computational predictions with small-scale lab experiments (e.g., 10 mmol reactions) .

Q. What ethical and methodological challenges arise when linking in vitro and in vivo data for this compound?

- Answer : Key considerations include:

- Data Consistency : Ensure dose equivalency between cell cultures (µM range) and animal models (mg/kg).

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, including sample size justification and blinding protocols.

- Data Integration : Use meta-analysis tools (e.g., RevMan) to harmonize cross-study results .

Comparative and Interdisciplinary Studies

Q. What strategies are effective for designing comparative studies between this compound and structural analogs?

- Answer : Implement a tiered approach:

- Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing cyclohexyl with cyclopropyl).

- Functional Assays : Compare binding affinity (K) and cytotoxicity (CC) across analogs.

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences .

Q. How can interdisciplinary methods enhance understanding of this compound’s physicochemical properties?

- Answer : Combine techniques from chemistry and materials science:

- Surface Characterization : AFM or SEM to analyze crystal morphology.

- Spectroelectrochemistry : Study redox behavior via cyclic voltammetry coupled with UV-Vis.

- Collaborative Workflows : Partner with computational chemists to model solid-state interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.